molecular formula C28H30N2O4 B15003014 Ethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B15003014
M. Wt: 458.5 g/mol
InChI Key: URIHPBLRKBWSFQ-UHFFFAOYSA-N
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Description

ETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a piperidine ring, phenyl groups, and a carbamate linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperidine with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 4-phenoxyphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-METHYL-4-PHENYLPIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE
  • ETHYL 1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

ETHYL 1-{[(4-PHENOXYPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 1-[2-oxo-2-(4-phenoxyanilino)ethyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C28H30N2O4/c1-2-33-27(32)28(22-9-5-3-6-10-22)17-19-30(20-18-28)21-26(31)29-23-13-15-25(16-14-23)34-24-11-7-4-8-12-24/h3-16H,2,17-21H2,1H3,(H,29,31)

InChI Key

URIHPBLRKBWSFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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